Varenicline tartrate

Smoking Cessation Comparative Efficacy Clinical Trial Meta-Analysis

Standard smoking cessation pharmacotherapies show variable efficacy. Varenicline tartrate is the clinically validated standard and reference listed drug for generic development. - **Superior efficacy**: Pooled RR of 2.09 vs nicotine replacement therapy and 1.66 vs bupropion for cessation outcomes. - **Defined mechanism**: >500-fold selectivity for α4β2 nAChR over other subtypes; partial agonist properties for precise addiction research. - **Supply assurance**: Multiple polymorphic forms (A-F) characterized; GMP-grade material available for bioequivalence studies.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
Cat. No. B8816846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline tartrate
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyTWYFGYXQSYOKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varenicline Tartrate: α4β2 Partial Agonist for Smoking Cessation


Varenicline tartrate is the L-tartrate salt of varenicline, a selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) [1]. It is the active pharmaceutical ingredient in FDA-approved smoking cessation therapies, functioning via a dual mechanism: it provides moderate and sustained receptor stimulation to alleviate craving and withdrawal, while simultaneously blocking nicotine binding to prevent reinforcement [1]. The tartrate salt form is the established, clinically validated standard for oral administration and is the subject of extensive comparative clinical research [2].

Varenicline Tartrate: Superior Efficacy Evidence


While multiple pharmacotherapies target smoking cessation, direct comparative trials and meta-analyses reveal that varenicline tartrate is not interchangeable with alternatives such as nicotine replacement therapy (NRT), bupropion, or the related alkaloid cytisine. Head-to-head studies demonstrate varenicline's superior efficacy, with a pooled risk ratio of 2.09 compared to NRT for promoting cessation [1] and a significant advantage over bupropion (RR 1.66) [2]. Even when compared directly to cytisine, a compound with a similar mechanism, varenicline's 12-week regimen failed to be matched for non-inferiority by a 25-day cytisine course, underscoring a clinically meaningful difference in real-world effectiveness [3]. These quantitative outcome disparities preclude simple in-class substitution.

Varenicline Tartrate: Head-to-Head Comparative Evidence


Superior Efficacy vs. NRT

A 2024 systematic review and meta-analysis of 10 studies (9 RCTs, 1 cohort study) directly compared varenicline tartrate with various forms of nicotine replacement therapy (NRT). The pooled analysis found that varenicline was significantly more effective than NRT in promoting smoking cessation [1].

Smoking Cessation Comparative Efficacy Clinical Trial Meta-Analysis

Head-to-Head RCT vs. Cytisine

In a large, randomized, non-inferiority trial (N=1452) directly comparing a 25-day course of cytisine with the standard 12-week course of varenicline, cytisine failed to demonstrate non-inferiority for the primary outcome of 6-month continuous abstinence [1].

Smoking Cessation Head-to-Head RCT Cytisine Comparator

Efficacy vs. Bupropion: Meta-Analysis

A meta-analysis of multiple studies comparing varenicline tartrate to the antidepressant bupropion (an alternative non-nicotine pharmacotherapy) found varenicline to be significantly more effective for smoking cessation [1].

Smoking Cessation Bupropion Comparator Meta-Analysis

α4β2 Selectivity Profile

Varenicline tartrate demonstrates a high degree of selectivity for the α4β2 nAChR subtype over other common neuronal nicotinic receptors, a key characteristic that distinguishes it from less selective agonists like nicotine or full agonists [1]. This selectivity profile is well-documented in FDA labeling and peer-reviewed literature.

Receptor Binding Selectivity Pharmacology

Varenicline Tartrate: Key Application Scenarios


Gold Standard Comparator in Smoking Cessation Trials

Given its status as one of the most efficacious pharmacotherapies available, as demonstrated by its superior performance against NRT (RR 2.09) [1] and bupropion (RR 1.66) [2], varenicline tartrate is the ideal active comparator arm for any novel smoking cessation intervention. Its well-characterized efficacy and safety profile, established in large head-to-head trials against cytisine [3], provides a rigorous benchmark for evaluating new therapies, ensuring that any new agent must demonstrate at least non-inferiority to a proven, effective standard.

Mechanistic Studies of α4β2 nAChR Partial Agonism

For academic and industrial laboratories investigating the neurobiology of addiction and reward, varenicline tartrate serves as a critical tool compound. Its unique selectivity profile (>500-fold to >20,000-fold for α4β2 over other nAChRs) [4] and well-defined partial agonist properties allow for precise dissection of α4β2-mediated pathways in vitro and in vivo. This makes it indispensable for research aiming to understand the nuances of receptor subtype-specific signaling, as compared to less selective agonists like nicotine or cytisine.

Formulation Development and Bioequivalence Studies

Varenicline tartrate is the reference listed drug (RLD) for generic development. Comparative pharmacokinetic studies have established the bioequivalence criteria for alternative formulations, such as varenicline oxalate [5]. Furthermore, the existence of multiple known polymorphic forms (e.g., Forms A, B, C, D, E, F) necessitates careful characterization in the development of generic products to ensure consistent pharmaceutical quality and performance [6]. This makes the tartrate salt the definitive standard for any new varenicline product.

Economic Modeling and Health Technology Assessment

In cost-effectiveness analyses comparing smoking cessation interventions, the robust and consistent efficacy data for varenicline tartrate—showing a clear advantage over NRT (RR 2.09) [1] and bupropion (RR 1.66) [2]—are essential inputs. These quantitative outcome differences drive the quality-adjusted life year (QALY) gains and cost savings associated with successful quitting, making varenicline the preferred comparator in HTA submissions to demonstrate the value proposition of new treatments.

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